molecular formula C15H14N4O3 B15029893 methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510761-89-4

methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B15029893
CAS No.: 510761-89-4
M. Wt: 298.30 g/mol
InChI Key: PCLFWMZRUWFRBG-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring fused pyrimidine and pyridine rings. The core structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, with a methyl ester at position 5, an ethyl group at position 7, and an imino-oxo functional group at positions 6 and 2.

Properties

CAS No.

510761-89-4

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C15H14N4O3/c1-3-18-12(16)9(15(21)22-2)8-10-13(18)17-11-6-4-5-7-19(11)14(10)20/h4-8,16H,3H2,1-2H3

InChI Key

PCLFWMZRUWFRBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an ethyl-substituted precursor with an imino group can be catalyzed using acids or bases to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Key structural analogues differ in substituents at positions 6 and 7, significantly impacting molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
Target Compound C₁₆H₁₇N₅O₃ ~339.3 (estimated) ~1.8 6 7-Ethyl, 6-imino, 2-oxo, methyl ester
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... (CAS 534578-49-9) C₂₆H₂₆N₄O₅ 474.5 2.7 6 7-(3-Methoxypropyl), 6-(3-methylbenzoyl)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... (CAS 534565-93-0) C₂₃H₂₀ClN₅O₄ 465.9 3.1 6 7-Methyl, 6-(3-chlorobenzoyl)

Key Observations :

  • Molecular Weight : The target compound’s simpler substituents (ethyl vs. 3-methoxypropyl or benzoyl groups) result in a lower molecular weight (~339 vs. 465–474 g/mol).
  • Lipophilicity : The XLogP3 value of the target compound (~1.8) is lower than its analogues (2.7–3.1), reflecting reduced hydrophobicity due to the absence of aromatic benzoyl or chloro groups.
  • Hydrogen Bonding: All compounds share six hydrogen-bond acceptors (carbonyl, imino, and ester oxygens), suggesting similar solubility profiles in polar solvents .

Electronic and Steric Effects of Substituents

  • Electron-Donating Groups : The 3-methoxypropyl group in CAS 534578-49-9 may stabilize the tricyclic core via inductive effects, altering metabolic stability.
  • Steric Hindrance : The bulkier 3-methylbenzoyl group in CAS 534578-49-9 could restrict rotational freedom at position 6, impacting binding affinity in biological targets.

Crystallographic and Conformational Considerations

The tricyclic core’s puckering geometry, influenced by substituents, affects crystallinity. Studies on similar systems (e.g., spirocyclic compounds in ) highlight how substituents modulate ring puckering amplitudes and pseudorotation barriers . For instance:

  • Smaller substituents (e.g., methyl or ethyl) may permit greater conformational flexibility, whereas benzoyl groups impose rigidity.
  • Hydrogen-bonding networks, critical for crystal packing , are likely conserved across analogues due to shared carbonyl and imino motifs.

Biological Activity

Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential for biological activity. This article reviews its synthesis, structural characteristics, biological interactions, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a unique tricyclic structure characterized by a triazatricyclo framework. Its molecular formula is C₁₇H₁₈N₄O₃ with a molecular weight of approximately 396.83 g/mol. The presence of functional groups such as an imino group and carbonyl functionalities is critical for its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight396.83 g/mol
Structural FeaturesTricyclic structure with imino and carbonyl groups

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the Tricyclic Framework : Utilizing cyclization reactions to create the tricyclic structure.
  • Introduction of Functional Groups : Incorporating the imino and carbonyl groups through nucleophilic addition reactions.
  • Purification : Optimizing conditions to maximize yield and purity.

Biological Activity

Preliminary studies suggest that methyl 7-ethyl-6-imino exhibits notable biological activity. Its structure allows it to interact with various biological targets such as enzymes and receptors, potentially leading to:

  • Antimicrobial Properties : Similar compounds have been shown to inhibit bacterial growth by disrupting essential metabolic pathways.
  • Anticancer Activity : The compound may interfere with cell proliferation pathways, making it a candidate for anticancer drug development.

The mechanism of action involves binding to specific molecular targets within cells, altering their activity and leading to various biological effects. This can include:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling pathways
  • Induction of apoptosis in cancer cells

Case Studies

Research has been conducted on compounds structurally similar to methyl 7-ethyl-6-imino to explore their biological effects:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of triazatricyclo compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Investigation into Anticancer Properties :
    • Research indicated that triazatricyclo compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that certain derivatives inhibited key metabolic enzymes involved in cancer metabolism .

Future Directions

Ongoing research aims to fully elucidate the biological mechanisms and therapeutic potentials of methyl 7-ethyl-6-imino and its derivatives:

  • Further Mechanistic Studies : Understanding the precise interactions at the molecular level.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structural Modifications : Exploring modifications to enhance bioactivity and selectivity towards specific targets.

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